molecular formula C10H10Cl2N2O2 B14808775 (Z)-1-(2,4-dichlorophenyl)-N,N-dimethyl-2-nitroethenamine

(Z)-1-(2,4-dichlorophenyl)-N,N-dimethyl-2-nitroethenamine

Cat. No.: B14808775
M. Wt: 261.10 g/mol
InChI Key: BYIZBGKZFMTWCN-POHAHGRESA-N
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Description

1-(2,4-Dichlorophenyl)-N,N-dimethyl-2-nitroethylenamine is a synthetic organic compound characterized by the presence of dichlorophenyl and nitroethylenamine groups

Preparation Methods

The synthesis of 1-(2,4-dichlorophenyl)-N,N-dimethyl-2-nitroethylenamine typically involves the nitration of 2,4-dichlorophenyl compounds followed by amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale nitration and subsequent purification processes to obtain the desired compound in significant quantities .

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-N,N-dimethyl-2-nitroethylenamine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,4-Dichlorophenyl)-N,N-dimethyl-2-nitroethylenamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-N,N-dimethyl-2-nitroethylenamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress and disruption of cellular signaling .

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-N,N-dimethyl-2-nitroethylenamine can be compared with other similar compounds such as:

This compound’s unique combination of functional groups makes it distinct and valuable for various scientific and industrial applications.

Properties

Molecular Formula

C10H10Cl2N2O2

Molecular Weight

261.10 g/mol

IUPAC Name

(Z)-1-(2,4-dichlorophenyl)-N,N-dimethyl-2-nitroethenamine

InChI

InChI=1S/C10H10Cl2N2O2/c1-13(2)10(6-14(15)16)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3/b10-6-

InChI Key

BYIZBGKZFMTWCN-POHAHGRESA-N

Isomeric SMILES

CN(C)/C(=C\[N+](=O)[O-])/C1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CN(C)C(=C[N+](=O)[O-])C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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